N-(4-fluorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide
Description
N-(4-fluorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine carboxamide core substituted with a 4-fluorobenzyl group and a 5-fluoropyrimidin-2-yloxy moiety. The fluorine atoms at the benzyl and pyrimidine positions likely enhance metabolic stability and lipophilicity, improving bioavailability and central nervous system penetration compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c18-13-5-3-12(4-6-13)8-22-17(24)23-7-1-2-15(11-23)25-16-20-9-14(19)10-21-16/h3-6,9-10,15H,1-2,7-8,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUSZHJZVGSIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route may include:
Preparation of 4-fluorobenzylamine: This can be achieved by the reduction of 4-fluorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Synthesis of 5-fluoropyrimidin-2-ol: This intermediate can be synthesized from 5-fluoropyrimidine through a hydroxylation reaction.
Formation of the piperidine derivative: The piperidine ring can be functionalized with a carboxamide group through an amidation reaction.
Coupling reaction: The final step involves the coupling of 4-fluorobenzylamine with 5-fluoropyrimidin-2-ol and the piperidine derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluorine atoms on the benzyl and pyrimidinyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, H2 with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(4-fluorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of piperidine carboxamides, which are frequently optimized for GPCR or enzyme modulation. Below is a detailed comparison with key analogs from literature:
Table 1: Structural and Functional Comparison of Piperidine Carboxamide Derivatives
Key Findings
Substituent Impact on Target Selectivity: The 5-fluoropyrimidin-2-yloxy group in the target compound may confer kinase selectivity, contrasting with PF3845’s trifluoromethylpyridyloxy group, which is associated with fatty acid amide hydrolase (FAAH) inhibition . Pyrimidine rings often engage in hydrogen bonding with kinase ATP pockets, whereas pyridine derivatives (e.g., PF3845) favor hydrophobic interactions with GPCRs. The 4-fluorobenzyl substituent enhances lipophilicity (clogP ~3.2 estimated) compared to PF750’s quinolin-3-ylmethyl group (clogP ~4.1), suggesting differences in blood-brain barrier penetration.
Pharmacokinetic Profiles: Fluorination at both the benzyl and pyrimidine positions likely reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs. This contrasts with RHC80267, a non-fluorinated diacylglycerol lipase inhibitor with shorter in vivo duration due to esterase susceptibility .
Binding Affinities: While quantitative data for the target compound is unavailable, PF3845 exhibits a FAAH inhibition IC50 of 12 nM , highlighting the potency achievable with optimized piperidine carboxamides. The target’s fluoropyrimidine group may improve kinase binding (e.g., EGFR or JAK kinases) but reduce GPCR affinity compared to PF750’s quinoline moiety.
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves:
- Step 1: Preparation of the piperidine-3-ol intermediate via reductive amination or ring-closing metathesis.
- Step 2: Introduction of the 5-fluoropyrimidin-2-yloxy group using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH in DMF at 80°C) .
- Step 3: Coupling the 4-fluorobenzyl group to the piperidine carboxamide via EDC/HOBt-mediated amide bond formation .
Optimization: Yields are maximized by controlling reaction temperature, using anhydrous solvents, and employing column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Purity is verified via HPLC (>98%) and NMR .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C/19F NMR: Assign peaks to confirm fluorobenzyl, pyrimidine, and piperidine moieties. 19F NMR is critical for verifying fluorine substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion at m/z 388.1342).
- X-ray Crystallography: Resolve 3D conformation to study steric effects on biological activity .
- HPLC-PDA: Assess purity (>98%) and stability under accelerated conditions (e.g., 40°C/75% RH) .
Q. What in vitro models are appropriate for initial assessment of the compound’s biological activity?
Methodological Answer:
- Kinase Inhibition Assays: Screen against panels of human kinases (e.g., EGFR, VEGFR) using ADP-Glo™ or fluorescence polarization .
- Cellular Viability Assays: Test in cancer cell lines (e.g., HCT-116, MCF-7) via MTT or CellTiter-Glo® .
- Receptor Binding Studies: Use radioligand displacement assays (e.g., for GPCRs) to determine IC50 values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
Methodological Answer:
- Systematic Substitution: Modify the fluorobenzyl (e.g., para- vs. meta-fluoro) or pyrimidine (e.g., 5-fluoro vs. 5-chloro) groups to assess potency shifts .
- Molecular Docking: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases) and guide rational design .
- ADMET Profiling: Evaluate metabolic stability (human liver microsomes), permeability (Caco-2 assays), and hERG inhibition to prioritize analogs .
Q. What strategies can resolve discrepancies in biological activity data across different studies?
Methodological Answer:
- Assay Validation: Ensure consistent cell passage numbers, serum conditions, and inhibitor concentrations.
- Orthogonal Assays: Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
- Batch Analysis: Re-synthesize the compound to rule out impurities (e.g., via LC-MS/MS) and retest in parallel .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Rodent Pharmacokinetics: Administer IV/PO doses (e.g., 10 mg/kg) to determine bioavailability, half-life, and tissue distribution. Use LC-MS/MS for plasma quantification .
- Toxicology: Conduct 14-day repeat-dose studies in rats, monitoring liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
- Xenograft Models: Test antitumor efficacy in nude mice bearing patient-derived xenografts (PDX) .
Q. How does the compound’s stability under physiological conditions impact its efficacy?
Methodological Answer:
- pH Stability: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours. Monitor degradation via HPLC .
- Plasma Stability: Incubate with human plasma (37°C) and quantify intact compound over 6 hours using LC-MS .
- Formulation Strategies: Use cyclodextrin complexes or lipid nanoparticles to enhance solubility and stability .
Q. What computational methods predict off-target interactions and metabolic pathways?
Methodological Answer:
- Chemoproteomics: Use affinity-based probes to identify off-target proteins in cell lysates .
- CYP450 Metabolism Prediction: Employ in silico tools like StarDrop to identify vulnerable sites (e.g., piperidine ring oxidation) .
- Molecular Dynamics Simulations: Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
